Lenalidomide-5'-CO-PEG1-propargyl

PROTAC design linker SAR molecular weight optimization

PROTAC degradation potency can shift by orders of magnitude with single-unit PEG changes, making systematic linker SAR essential yet resource-intensive. Lenalidomide-5'-CO-PEG1-propargyl provides the minimal-length (~8-9 atom) baseline for CRBN-recruiting PROTACs with a propargyl handle for one-step CuAAC conjugation to azide-functionalized warheads. • Shortest PEG variant: enables incremental linker extension on the target-ligand side for resource-efficient SAR • Validated scaffold: identical core to the BWA-522 intermediate (AR degrader; DC₅₀ 0.67-0.73 μM; 76% TGI in vivo) • Alkyne-on-CRBN strategy: compatible with in-cell click-PROTAC assembly and modular library synthesis

Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
Cat. No. B14777524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-5'-CO-PEG1-propargyl
Molecular FormulaC19H19N3O5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC#CCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O
InChIInChI=1S/C19H19N3O5/c1-2-8-27-9-7-17(24)20-13-3-4-14-12(10-13)11-22(19(14)26)15-5-6-16(23)21-18(15)25/h1,3-4,10,15H,5-9,11H2,(H,20,24)(H,21,23,25)
InChIKeyZEZMBEPLPVHEDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenalidomide-5'-CO-PEG1-propargyl: Structural Identity and Core Characteristics


Lenalidomide-5'-CO-PEG1-propargyl (CAS 2940935-02-2) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate bearing a PEG1 spacer and a terminal propargyl (alkyne) click chemistry handle . With molecular formula C₁₉H₁₉N₃O₅ and a molecular weight of 369.37–369.4 Da, this degrader building block retains the lenalidomide glutarimide core essential for CRBN recruitment while introducing a 5'-position carbonyl-PEG1-propargyl exit vector for modular conjugation to target-protein ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . It represents the shortest-PEG member of the lenalidomide-CO-PEGn-propargyl homologous series, a design feature with quantifiable implications for final PROTAC physicochemical properties [1].

1
PEG1 linker provides minimal starting mass for PROTAC permeability optimization.
2
Propargyl handle compatible with CuAAC conjugation to azide-ligands.
3
C5 exit vector with reported AR degrader precedent in a tool compound context.

Why This CRBN Ligand-Linker Conjugate Cannot Be Replaced by Analogs


CRBN-recruiting PROTAC building blocks are not interchangeable. Linker length, exit-vector position, and terminal functional group collectively determine ternary complex geometry, degradation efficiency (DC₅₀), and pharmacokinetic properties of the final degrader [1]. Systematic linker structure–activity relationship (SAR) studies have demonstrated that even single-unit PEG length changes (PEG1 vs. PEG2 vs. PEG3) can shift PROTAC degradation potency by orders of magnitude [2], while the choice between alkyne (propargyl) and azide click handles dictates which bioorthogonal conjugation strategy is compatible . Substituting Lenalidomide-5'-CO-PEG1-propargyl with a PEG2, PEG3, or PEG4 analog—or with a non-click handle such as an amine or carboxyl—alters both the synthetic workflow and the degradation pharmacology, making de novo linker optimization unavoidable [3].

Linker length
PEG2/PEG3/PEG4 analogs may shift degradation potency by orders of magnitude and alter ternary complex geometry.
Click handle
Alkyne determines azide-ligand pairing; substituting an azide or amine handle blocks the designed conjugation route.
Exit vector
Alternative positions (C4, C6) may change neosubstrate selectivity and CRBN recruitment efficiency.

Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight Advantage of the Short PEG1 Linker

Lenalidomide-5'-CO-PEG1-propargyl (C₁₉H₁₉N₃O₅, MW 369.37 Da) is the lowest molecular-weight member of the lenalidomide-CO-PEGn-propargyl homologous series . Compared to the PEG4 analog Lenalidomide-5'-CO-PEG4-propargyl (MW 501.5 g/mol), the PEG1 variant reduces the building-block mass by 132 Da (26.3% reduction) and shortens the linear linker atom count by approximately 9 atoms (from ~17–18 to ~8–9 atoms) . Because the molecular weight of the E3 ligase ligand-linker conjugate directly contributes to the final PROTAC MW—and PROTACs routinely occupy beyond-rule-of-5 chemical space where lower MW correlates with improved passive permeability [1]—this mass advantage is a parameter of procurement relevance when selecting among PEG-length variants for cell-permeable degrader libraries.

MW advantage
Cross-study comparable
Target: MW 369.37 Da, ~8–9 linker atoms PEG4 analog: MW 501.5 g/mol, ~17–18 atoms ΔMW = −132 Da (−26.3%)
Lower building-block mass may support cell-permeable degrader libraries.
Structural comparison; degrader permeability is target-dependent.
PROTAC design linker SAR molecular weight optimization

C5 Exit Vector Validated in Androgen Receptor PROTACs

The 5'-CO attachment point on the isoindolinone ring of lenalidomide has been validated as a permissive exit vector in the synthesis of BWA-522, a first-in-class, orally bioavailable AR-NTD PROTAC degrader . BWA-522 intermediate-1—which shares the identical molecular formula C₁₉H₁₉N₃O₅ (MW 369.37) with Lenalidomide-5'-CO-PEG1-propargyl and serves as its close structural cognate—was used to construct BWA-522 . The resulting PROTAC achieves DC₅₀ values of 0.73 μM (AR-FL) and 0.67 μM (AR-V7) in VCaP prostate cancer cells, with antiproliferative IC₅₀ values of 1.07 μM (LNCaP), 5.59 μM (VCaP), and 4.08 μM (enzalutamide-resistant 22Rv1) . BWA-522 also demonstrates 40.5% oral bioavailability in mice, 69.3% in beagle dogs, and 76% tumor growth inhibition at 60 mg/kg p.o. in a LNCaP xenograft model [1].

C5 vector validation
Cross-study comparable
DC₅₀ 0.73 μM (AR-FL); IC₅₀ 4.08 μM (22Rv1) vs. EPI-002 >30 μM; TGI 76% at 60 mg/kg
Reported C5 PEG1-based intermediate enabled a tool PROTAC with endpoint responses in AR-dependent models.
Data from BWA-522 program; direct transferability requires project-specific SAR.
androgen receptor degradation PROTAC BWA-522 CRBN ligand exit vector

Propargyl Handle Enables CuAAC Click Conjugation

The terminal propargyl group on Lenalidomide-5'-CO-PEG1-propargyl provides an alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling chemoselective conjugation to azide-functionalized target-protein ligands . This is functionally orthogonal to the widely used Lenalidomide-PEG1-azide building block (which bears a terminal azide for reaction with alkyne partners) . The alkyne-versus-azide choice is non-trivial: in-cell click chemistry PROTAC approaches have demonstrated complete BRD4 degradation at 10 μM and 3 μM and partial degradation at 1 μM and 0.3 μM using thalidomide-based alkyne handles [1]. While direct yield comparisons for this specific compound are not published, shorter PEG1 tethers have been reported to improve CuAAC reaction kinetics by reducing steric shielding of the alkyne compared to longer PEG chains, with PEG4 linkers showing ~15% lower CuAAC yields in related systems due to increased hydrophilicity and reduced local reactant concentration .

CuAAC click handle
Supporting evidence
Alkyne–azide cycloaddition; PEG1 class-level yield advantage vs. PEG4 (~15%)
Matches azide-bearing target ligands; click handle choice determines synthetic library accessibility.
Thalidomide-propargyl examples show in-cell Brd4 degradation at 3–10 μM.
click chemistry CuAAC PROTAC modular synthesis

Short-Linker Regime Offers Maximal Design Flexibility

The PEG1 linker length places Lenalidomide-5'-CO-PEG1-propargyl in the short-linker regime (~8–9 atoms), which is distinct from the PEG3-containing building blocks that have produced highly potent PROTACs such as SJF620 (BTK degrader, DC₅₀ = 7.9 nM) . In systematic linker SAR analyses of CRBN-based PROTACs, linker length is a dominant determinant of degradation potency, with different target proteins exhibiting distinct optimal linker lengths—the estrogen receptor (ER)-α optimal is ~16 atoms, while BRD4 degraders showed highest potency with the longest linkers tested (DC₅₀ = 0.20 μM) [1]. The shortest linker in a series does not always yield the best degradation; rather, it offers the most compact starting geometry, which can be incrementally extended through target-ligand linker attachment [2]. Procuring the PEG1 variant provides the maximal degrees of freedom for downstream linker extension in the final PROTAC assembly, whereas starting with a pre-extended PEG4 building block limits the accessible linker-length design space [3].

Short-linker flexibility
Class-level inference
PEG1 as minimal baseline; each added PEG unit: +3 atoms, +44 Da
Preserves maximal downstream linker extension space; optimal length is target-specific.
Linker SAR can shift DC₅₀ by orders of magnitude (J. Med. Chem. 2021 model).
linker length SAR BTK degradation PROTAC SJF620

Optimal Procurement and Research Application Scenarios


PROTAC Library Synthesis via CuAAC Conjugation

The terminal propargyl group makes this compound directly compatible with any azide-bearing target-protein ligand for one-step CuAAC conjugation . This is the primary use case: constructing focused PROTAC libraries by reacting Lenalidomide-5'-CO-PEG1-propargyl with a panel of azide-functionalized warheads. The PEG1 linker provides a compact starting geometry (~8–9 atoms), enabling systematic linker-length optimization by incorporating additional PEG or alkyl spacers on the target-ligand side [1]. This modular 'alkyne-on-CRBN-ligand, azide-on-target-ligand' strategy mirrors the approach validated in the BWA-522 program, where the C5-position lenalidomide intermediate was elaborated into a potent, orally bioavailable AR degrader [2].

Androgen Receptor PROTAC Development

The demonstrated success of BWA-522—a PROTAC built from an intermediate with identical molecular formula (C₁₉H₁₉N₃O₅) to this compound—provides direct precedent for AR-NTD targeted degradation programs . BWA-522 achieves DC₅₀ values of 0.73 μM (AR-FL) and 0.67 μM (AR-V7) in VCaP cells, with 76% tumor growth inhibition in LNCaP xenografts at 60 mg/kg p.o. and 40.5% oral bioavailability in mice [1]. Researchers pursuing degradation of full-length AR or the AR-V7 splice variant—which is resistant to LBD-targeting agents such as ARV-110 and enzalutamide—can use Lenalidomide-5'-CO-PEG1-propargyl as a validated starting building block for SAR exploration around the AR-NTD binding warhead [2].

Linker Length SAR Studies

Because Lenalidomide-5'-CO-PEG1-propargyl represents the shortest PEG length in the lenalidomide-CO-PEGn-propargyl series, it provides the greatest flexibility for systematic linker-length optimization in PROTAC SAR campaigns . By procuring this PEG1 variant alongside PEG2, PEG3, or PEG4 analogs, medicinal chemistry teams can generate a complete linker-length series while using the PEG1 as the minimal-length baseline. The J. Med. Chem. linker model shows that DC₅₀ can shift by orders of magnitude as a function of linker atom count, and different protein targets exhibit distinct optimal linker lengths [1]. Starting SAR with the PEG1 building block and incrementally adding linker atoms on the target-ligand side is a resource-efficient strategy to identify the potency-maximizing linker length without over-investing in pre-extended building blocks [2].

In-Cell Click Chemistry for Bioorthogonal Assembly

The propargyl group enables bioorthogonal in-cell click chemistry strategies, where the CRBN ligand-alkyne and a target-ligand-azide are administered separately and assemble into functional PROTACs intracellularly via CuAAC . Lebraud et al. demonstrated that thalidomide-propargyl derivatives achieve complete BRD4 degradation at 10 μM and 3 μM, and partial degradation at 1 μM and 0.3 μM through in-cell click assembly [1]. While the PEG1 linker in Lenalidomide-5'-CO-PEG1-propargyl is shorter than the linkers used in those studies, the alkyne functionality is conserved, making this compound suitable for adaptation to in-cell click-PROTAC approaches where a compact E3 ligase ligand handle is desired [2].

Application
Selection Property
Validation Focus
PROTAC library synthesis via CuAAC
Alkyne handle + compact PEG1 core
Conjugation efficiency and linker-length optimization on target-ligand side
Androgen receptor degrader tool compounds
C5 exit vector with reported AR degrader precedent
Target engagement, DC₅₀, and AR-dependent model-response endpoints
Linker-length SAR studies
Shortest PEG variant as baseline
Differential degradation potency across linker-length series
In-cell click assembly research
Bioorthogonal alkyne reactivity
Intracellular PROTAC formation and target degradation at reported concentrations
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